四水合溴化铱(III)

描述

Iridium(III) bromide tetrahydrate is a significant compound in the field of coordination chemistry, particularly involving iridium. Iridium complexes have been extensively studied for their unique photophysical, electrochemical, and catalytic properties. These studies encompass various aspects including synthesis, structural characterization, and application in fields like luminescence and sensing.

Synthesis Analysis

The synthesis of iridium(III) complexes often involves reactions under controlled conditions, utilizing ligands that can effectively stabilize the iridium center. For instance, a typical synthesis might involve reacting iridium sources with carefully chosen ligands under inert atmospheres to yield complexes with desired coordination geometries and properties (Rai et al., 2013).

Molecular Structure Analysis

Iridium(III) complexes exhibit diverse molecular structures, determined by the nature of their ligands. X-ray crystallography studies reveal that these complexes can adopt various coordination geometries, including octahedral, square planar, and distorted environments, significantly influencing their physical and chemical properties (Williams et al., 2008).

Chemical Reactions and Properties

Iridium(III) complexes participate in a range of chemical reactions, including ligand exchange, redox processes, and catalytic transformations. Their reactivity can be finely tuned by modifying the electronic and steric properties of the ligands. Notably, iridium(III) complexes are renowned for their role in catalysis, particularly in hydrogenation and oxidation reactions, as well as in water splitting processes (Baranoff et al., 2011).

Physical Properties Analysis

The physical properties of iridium(III) complexes, such as solubility, stability, and phase behavior, are crucial for their practical applications. These properties are largely dependent on the complex's molecular structure and the nature of its ligands. Studies have shown that the solubility and stability of iridium(III) complexes in various solvents and conditions can be optimized for specific applications, including photovoltaic devices and sensors (Zhao et al., 2006).

Chemical Properties Analysis

The chemical properties of iridium(III) complexes, including redox behavior, luminescence, and reactivity towards small molecules (e.g., H_2, O_2, CO_2), are of significant interest. These properties are influenced by the electronic environment around the iridium center, which can be modulated through ligand design. Iridium(III) complexes are particularly notable for their luminescent properties, with applications in OLEDs, biological imaging, and sensing. Their redox properties are also leveraged in electrochemical applications and catalysis (Liu et al., 2011).

科学研究应用

智能响应性磷光材料:离子铱 (III) 配合物(包括溴化物)已用于制造智能发光材料。这些材料表现出机械致变色、蒸气致变色和电致变色磷光,可用于数据记录和安全保护 (Sun 等人,2014)。

电致发光器件中的磷光发射体:铱 (III) 配合物在有机发光二极管和发光电化学电池等器件中用作磷光发射体。它们还应用于分子传感器、生物标记和光催化 (Ulbricht 等人,2009)。

离子浮选分离铂和铱:离子浮选方法已用于使用十六烷基三丙基溴化铵等表面活性剂从铑 (III) 中分离铱 (IV) (Berg & Downey, 1980)。

超痕量测定铱 (III):已开发出一种用于测定水样中超痕量铱 (III) 的溶出伏安法 (Locatelli, 2011)。

Hg(2+)-选择性化学剂量计:某些铱 (III) 配合物用作检测 Hg(2+) 的高选择性化学剂量计,用作具有 Hg(2+) 和组氨酸等输入的逻辑门 (Liu 等人,2011)。

铱催化的烷基卤化物还原:阳离子 Ir(III) 氢化物配合物催化三乙基硅烷还原各种烷基卤化物,展示了独特的催化循环 (Yang & Brookhart, 2007)。

有机电子器件:离子铱 (III) 配合物因其光物理性质和稳定性而越来越多地用于有机电子器件中,在数据记录和安全方面找到了应用 (Ma 等人,2017)。

抗癌药物和细胞成像:铱 (III) 配合物由于其光物理性质而被用作抗癌药物和细胞成像试剂。它们还应用于细胞内传感、基因传递和癌细胞检测 (Lo & Zhang, 2012)。

安全和危害

Iridium(III) bromide tetrahydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid getting it in eyes, on skin, or on clothing, and to wear protective gloves, protective clothing, eye protection, and face protection . In case of inhalation, it is recommended to remove the person to fresh air and keep comfortable for breathing .

Relevant Papers Unfortunately, I could not find any specific papers related to Iridium(III) bromide tetrahydrate in the search results .

属性

IUPAC Name |

tribromoiridium;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Ir.4H2O/h3*1H;;4*1H2/q;;;+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKXIULONBGRQW-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

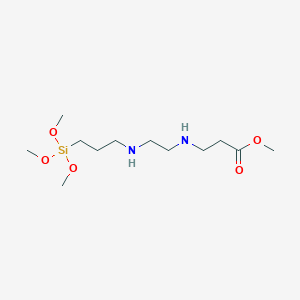

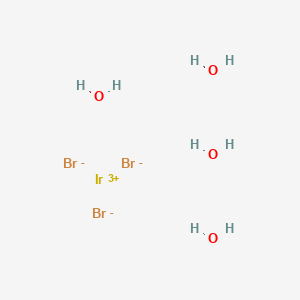

O.O.O.O.Br[Ir](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H8IrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721553 | |

| Record name | Tribromoiridium--water (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iridium(III) bromide tetrahydrate | |

CAS RN |

13464-83-0 | |

| Record name | Tribromoiridium--water (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)